N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
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Overview
Description
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a complex organic compound that combines the structural features of adamantane, thiadiazole, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of 1,3-dibromoadamantane with lithium in tetrahydrofuran (THF) to form the corresponding adamantane intermediate . This intermediate is then reacted with 5-(3-nitrophenyl)-1,3,4-thiadiazole-2-amine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the adamantane moiety’s known activity in this area.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, the adamantane moiety is known to interact with various molecular targets, including ion channels and enzymes, potentially modulating their activity. The thiadiazole ring can also participate in interactions with biological molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Amantadine: A well-known adamantane derivative used as an antiviral and antiparkinsonian drug.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Thiadiazole Derivatives: Various thiadiazole derivatives are known for their antimicrobial and anticancer activities.
Uniqueness
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is unique due to the combination of the adamantane and thiadiazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-17(19-8-11-4-12(9-19)6-13(5-11)10-19)20-18-22-21-16(27-18)14-2-1-3-15(7-14)23(25)26/h1-3,7,11-13H,4-6,8-10H2,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKCUKCBMKWJPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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